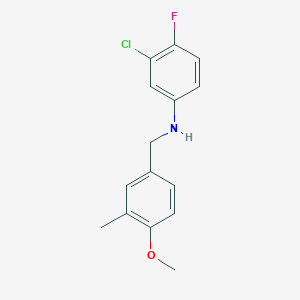
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the amide class of organic compounds and has a molecular formula of C14H9BrF2NO2.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A is not fully understood, but research has shown that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. Specifically, 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A has also been shown to have antioxidant properties. Research has shown that 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A can scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A in lab experiments is its high potency. 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to have potent anti-cancer and anti-inflammatory effects at low concentrations, making it a cost-effective option for researchers. However, one limitation of using 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A. One area of research is the development of new anti-cancer and anti-inflammatory drugs based on the structure of 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A. Another area of research is the investigation of the mechanism of action of 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A, which could lead to the development of new drugs targeting the same pathways. Finally, research could be conducted to improve the solubility of 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A in water, which would make it easier to work with in lab experiments.
Synthesis Methods
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A can be synthesized through a multi-step process involving the reaction of 3-bromophenol with 2,4-difluoroaniline, followed by acetylation of the resulting product with acetic anhydride. The final product is purified through recrystallization to obtain pure 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A.
Scientific Research Applications
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A has been investigated for its potential as an anti-cancer agent. Research has shown that 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A has potent anti-proliferative effects on cancer cells, making it a promising candidate for further development as a cancer therapy.
In addition to its potential as an anti-cancer agent, 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A has also been studied for its potential as an anti-inflammatory agent. Research has shown that 2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide A has potent anti-inflammatory effects, making it a promising candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-9-2-1-3-11(6-9)20-8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOYRJMEFBOYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2,4-difluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5788410.png)
![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)



![N-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5788437.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)


![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)

